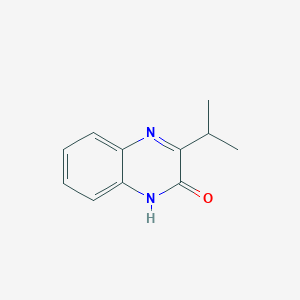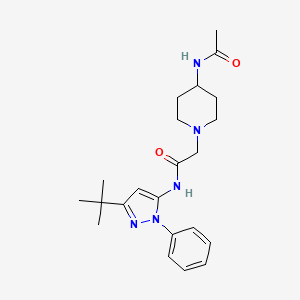![molecular formula C10H13N5OS B7542410 N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has been studied extensively due to its potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide works by inhibiting the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, as it is used to fuel the tricarboxylic acid cycle and provide energy for cell growth and proliferation. By inhibiting glutaminase, this compound reduces the availability of glutamine and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the level of glutamate in cancer cells, which can lead to a decrease in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to reduce the level of lactate in cancer cells, which can lead to a decrease in cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used in a variety of experimental settings. This compound has also been shown to be effective against a variety of cancer types, making it a useful tool for studying the role of glutaminase in cancer biology. However, there are also some limitations to using this compound in lab experiments. It is a relatively non-specific inhibitor, and can also inhibit other enzymes that use glutamine as a substrate. In addition, this compound has a short half-life in vivo, which can make it difficult to use in animal studies.
Direcciones Futuras
There are a number of future directions for research on N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide. One area of focus is the development of more specific inhibitors of glutaminase, which can reduce the risk of off-target effects. Another area of focus is the development of more stable analogs of this compound, which can increase its half-life in vivo and improve its efficacy as a therapeutic agent. Finally, there is also interest in exploring the potential of combining this compound with other anticancer agents, such as chemotherapy or targeted therapies, to increase its effectiveness in cancer treatment.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent for cancer treatment. It works by inhibiting the activity of glutaminase, an enzyme that is upregulated in many types of cancer cells. This compound has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on this compound, including the development of more specific inhibitors and the exploration of combination therapies.
Métodos De Síntesis
N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with 2-bromo-2-methylpropionic acid, followed by the reaction with thionyl chloride, and then reaction with 1,2-diaminopropane. The final product is obtained through the reaction with isobutyl isocyanate.
Aplicaciones Científicas De Investigación
N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting glutaminase, an enzyme that is upregulated in many types of cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS/c1-7(2)6-15-4-3-11-10(15)13-9(16)8-5-12-14-17-8/h3-5,7H,6H2,1-2H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZSPMTZJGLUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1NC(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)

![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)

![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)